2-(5-methylpyridin-2-yl)ethan-1-ol
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Overview
Description
2-(5-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, featuring a methyl group at the 5-position and an ethanol group at the 2-position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(5-methylpyridin-2-yl)ethan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 2-(5-methylpyridin-2-yl)ethane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or other halogenating agents for halide substitution.
Major Products Formed
Oxidation: 2-(5-methylpyridin-2-yl)ethanal or 2-(5-methylpyridin-2-yl)ethanoic acid.
Reduction: 2-(5-methylpyridin-2-yl)ethane.
Substitution: 2-(5-methylpyridin-2-yl)ethyl chloride or 2-(5-methylpyridin-2-yl)ethylamine.
Scientific Research Applications
2-(5-methylpyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(5-methylpyridin-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethanol group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(5-ethylpyridin-2-yl)ethan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
2-(6-methylpyridin-2-yl)ethan-1-ol: Methyl group at the 6-position instead of the 5-position.
2-(2-methoxypyrimidin-5-yl)ethan-1-ol: Pyrimidine ring instead of pyridine.
Uniqueness
2-(5-methylpyridin-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both a methyl group and an ethanol group on the pyridine ring provides a distinct set of chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(5-methylpyridin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-2-3-8(4-5-10)9-6-7/h2-3,6,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXXXTMVYZOZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71858-91-8 |
Source
|
Record name | 2-(5-methylpyridin-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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